molecular formula C16H20N2O7 B010581 Z-Ala-Glu CAS No. 102601-36-5

Z-Ala-Glu

Cat. No.: B010581
CAS No.: 102601-36-5
M. Wt: 352.34 g/mol
InChI Key: JMDKBDALNFZTOV-JQWIXIFHSA-N
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Description

Z-Ala-Glu is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Z-Ala-Glu in Liver Cirrhosis and Emphysema : A peptide containing this compound, specifically Phe-Leu-Glu-Ala-Ile-Gly, was found to bind to Z-alpha1-antitrypsin (Z-AT) and inhibit its polymerization. This inhibition could potentially ameliorate liver cirrhosis and emphysema associated with Z-AT (Parfrey et al., 2004).

  • This compound and Diabetes : The Z + 4 allele in the glucokinase gene, which includes this compound, is a genetic marker for non-insulin-dependent diabetes mellitus (NIDDM) in American blacks, significantly increasing the odds of the disease (Chiu, Province, & Permutt, 1992).

  • Alpha 1-Antitrypsin Gene Mutations : A study on this compound identified a second mutation in the Z type alpha 1-antitrypsin gene, which may be linked to serum alpha 1AT deficiency (Nukiwa et al., 1986). Another study found that the this compound mutation in human alpha-antitrypsin Z is a second amino acid substitution in the Z protein, considered physiologically innocent (Jeppsson & Laurell, 1988).

  • Renal Lesions in Obesity : GluAp, AlaAp, and Klotho, which include this compound, are early diagnostic markers of renal lesions in Zucker obese rats. They hold potential for the diagnosis and prognosis of obesity-associated renal lesions (Montoro-Molina et al., 2018).

  • ALA Production for Research and Commercial Purposes : Corynebacterium glutamicum, engineered to produce ALA (5-aminolevulinic acid) which is related to this compound, has potential for research and commercial applications, with some strains producing significant amounts of ALA (Yu et al., 2015).

  • Cancer Treatment and Plant Growth Regulation : The production of 5-aminolevulinic acid (ALA) from glucose and glutamate in E. coli expressing specific genes has implications for cancer treatment or plant growth regulation (Zhao Aiguo & Zhai Meizhi, 2019).

  • Heme Biosynthetic Pathway : Research on GluTRBP suggests its role in subcompartmentalized ALA biosynthesis, contributing to the heme biosynthetic pathway (Czarnecki et al., 2011).

  • Enteral Glutamine in Inflammation : Enteral glutamine, which includes this compound, supports hepatic glutathione efflux during inflammation, providing a flexible source of free oxygen radical scavengers (Welbourne, King, & Horton, 1993).

Future Directions

The future directions of research involving Z-Ala-Glu or similar compounds could involve the development of novel protease-cleavable linkers for selective drug delivery . Additionally, molecular glues like this compound could be utilized to induce the degradation of neosubstrates .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O7/c1-10(14(21)18-12(15(22)23)7-8-13(19)20)17-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,24)(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDKBDALNFZTOV-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426330
Record name Z-Ala-Glu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102601-36-5
Record name Z-Ala-Glu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Z-Ala-Glu a useful compound in peptide synthesis?

A1: this compound serves as a valuable building block in peptide synthesis due to its ability to act as a substrate for certain enzymes. Research highlights the use of a glutamic acid specific endopeptidase from Bacillus licheniformis, a serine protease, for synthesizing Glu-Xaa peptide bonds. [] This enzyme efficiently catalyzes the aminolysis of Z-Glu-OBzl (a precursor to this compound) with various nucleophiles (amino acid amides, esters, dipeptides, and tripeptides) to form Z-Glu-Xaa peptides. []

Q2: Can you provide an example of this compound's application in synthesizing longer peptides?

A2: One study successfully employed this compound in the synthesis of this compound-Val-NH2. This tripeptide was synthesized with a high yield (80%) through the condensation reaction of this compound-OH and H-Val-NH2, catalyzed by the glutamic acid specific endopeptidase from Bacillus licheniformis. [] This exemplifies the enzyme's capability to utilize this compound as a substrate for creating longer peptide chains.

Q3: Does the choice of nucleophile impact the enzyme's activity in these reactions?

A3: While the glutamic acid specific endopeptidase from Bacillus licheniformis generally exhibits broad substrate specificity, research indicates that H-Pro-NH2 is not a suitable nucleophile for this enzyme. [] This suggests that the enzyme's activity and efficiency can be influenced by the specific nucleophile employed in the reaction.

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